(5E)-2-imino-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one
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Overview
Description
(5E)-2-Imino-5-[(4-methylphenyl)methylidene]-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its thiazolidinone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-imino-5-[(4-methylphenyl)methylidene]-1,3-thiazolidin-4-one typically involves the condensation of 4-methylbenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
Condensation: 4-methylbenzaldehyde reacts with thiosemicarbazide to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-Imino-5-[(4-methylphenyl)methylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the imine group can yield amines.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry
In chemistry, (5E)-2-imino-5-[(4-methylphenyl)methylidene]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They have been studied for their anti-inflammatory, antiviral, and antifungal properties.
Industry
Industrially, this compound is used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (5E)-2-imino-5-[(4-methylphenyl)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes or interact with DNA, leading to its biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
- (5E)-1-(4-methylphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Uniqueness
What sets (5E)-2-imino-5-[(4-methylphenyl)methylidene]-1,3-thiazolidin-4-one apart is its unique imino group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a versatile compound in both synthetic and medicinal chemistry.
Properties
Molecular Formula |
C11H10N2OS |
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Molecular Weight |
218.28 g/mol |
IUPAC Name |
(5E)-2-amino-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C11H10N2OS/c1-7-2-4-8(5-3-7)6-9-10(14)13-11(12)15-9/h2-6H,1H3,(H2,12,13,14)/b9-6+ |
InChI Key |
VMIJJMVEQOFALP-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N |
Origin of Product |
United States |
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